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Compound of Interest

Compound Name:
6-Methyl-2-

(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1295556 Get Quote

An In-depth Technical Guide to 6-Methyl-2-
(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a heterocyclic compound of

interest in medicinal chemistry and drug discovery. The document details available data,

outlines relevant experimental protocols, and presents logical workflows for its synthesis and

characterization.

Core Physical and Chemical Properties
6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, with the CAS number 4571-65-7, possesses

a unique combination of functional groups that influence its chemical behavior and potential

biological activity.[1][2][3][4][5] The presence of a pyrimidine ring, a trifluoromethyl group, a

methyl group, and an amino group contributes to its distinct properties.

A summary of its key physical and chemical data is presented in the table below. It is important

to note that some of the listed values are predicted and await experimental verification.
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Property Value Source

Molecular Formula C₆H₆F₃N₃ [1][2][3][4]

Molecular Weight 177.13 g/mol [1][3][4]

CAS Number 4571-65-7 [1][2][3][4]

Predicted Boiling Point 179.4 ± 40.0 °C [1]

Predicted Density 1.384 ± 0.06 g/cm³ [1]

Predicted pKa 2.67 ± 0.10

Predicted XlogP 0.9 [6]

Appearance Solid (predicted)

Solubility No data available

Melting Point No data available

Synthesis and Reactivity
The synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine can be approached through

established methods for constructing substituted pyrimidine rings. A common strategy involves

the cyclocondensation of a trifluoromethyl-containing building block with a suitable amine-

containing precursor. The trifluoromethyl group is a strong electron-withdrawing group, which

can influence the reactivity of the pyrimidine ring. The amino group at the 4-position can

undergo various chemical transformations, making it a versatile handle for further

derivatization. The chlorine atom in related chloro-substituted pyrimidines is known to be

susceptible to nucleophilic substitution, a reaction that can be utilized to introduce a variety of

functional groups.[7]

A plausible synthetic route starting from a suitable trifluoromethyl-containing precursor is

outlined below.
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Caption: Plausible synthetic pathway for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.

The chemical reactivity of the pyrimidine core is influenced by the electron-withdrawing

trifluoromethyl group, which can affect its susceptibility to nucleophilic and electrophilic attack.

The amino group provides a site for various chemical modifications, including acylation,

alkylation, and participation in coupling reactions.

Experimental Protocols
While specific, validated experimental protocols for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-
amine are not readily available in the public domain, the following sections outline general

methodologies for its synthesis and characterization based on standard laboratory practices for

similar compounds.

General Synthesis Protocol
A generalized procedure for the synthesis of aminopyrimidines often involves a multi-step

process that can be adapted for the target molecule. This typically includes the formation of the

pyrimidine ring followed by the introduction of the amino group.
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Start: Starting Materials
(e.g., Trifluoroacetamidine, Ethyl acetoacetate)

Reaction:
Cyclocondensation in a suitable solvent

(e.g., Ethanol, Reflux)

Work-up:
- Quench reaction

- Extract with organic solvent
- Wash with brine

- Dry over Na2SO4

Purification:
Column Chromatography

(Silica gel, Hexane/Ethyl Acetate)

Amination Step:
Introduction of the amino group

(e.g., via nucleophilic substitution of a chloro intermediate)

Final Purification:
Recrystallization or Chromatography

Characterization:
NMR, MS, IR, Melting Point
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Caption: General experimental workflow for the synthesis and purification of pyrimidine

derivatives.
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Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons (singlet, ~2.5 ppm), the pyrimidine ring proton (singlet, chemical shift dependent on

substitution), and the amine protons (broad singlet, chemical shift dependent on solvent and

concentration).

13C NMR: The carbon NMR spectrum will provide information on the carbon framework, with

characteristic signals for the trifluoromethyl carbon (quartet due to C-F coupling), the

pyrimidine ring carbons, and the methyl carbon.

19F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF3 group.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight

and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated

molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 177.13.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the

N-H stretching of the amino group (typically in the range of 3300-3500 cm-1), C-H stretching of

the methyl and aromatic protons, C=N and C=C stretching of the pyrimidine ring, and strong C-

F stretching bands for the trifluoromethyl group.

Melting Point Determination: The melting point will be determined using a standard melting

point apparatus to assess the purity of the synthesized compound.

Solubility Assessment: The solubility of the compound will be qualitatively assessed in a range

of common laboratory solvents, including water, methanol, ethanol, dichloromethane, and

dimethyl sulfoxide (DMSO).

Potential Applications and Biological Relevance
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including anti-viral, anti-inflammatory, anti-cancer, and anti-HIV properties.

[8] The introduction of a trifluoromethyl group can often enhance the metabolic stability and

bioavailability of drug candidates. Therefore, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9334529/
https://www.benchchem.com/product/b1295556?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


represents a valuable scaffold for the development of novel therapeutic agents. Its potential

biological activity warrants further investigation.

The logical relationship for exploring the potential of this compound in a drug discovery context

is illustrated below.

6-Methyl-2-(trifluoromethyl)
-pyrimidin-4-amine

Chemical Synthesis
& Derivatization

Biological Screening
(e.g., Enzyme assays, Cell-based assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship)

Preclinical Development
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Caption: Logical workflow for the evaluation of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-
amine in drug discovery.
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Further research is required to fully elucidate the physical, chemical, and biological properties

of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. The information and protocols provided in

this guide serve as a foundation for researchers and scientists to build upon in their exploration

of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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